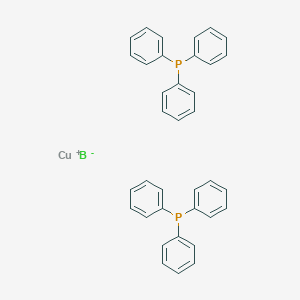
Bis(triphenylphosphin)kupfer-tetrahydroborat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triphenylphosphine)copper tetrahydroborate is a useful research compound. Its molecular formula is C36H34BCuP2- and its molecular weight is 603.0 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(triphenylphosphine)copper tetrahydroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(triphenylphosphine)copper tetrahydroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenylphosphine)copper tetrahydroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von komplexen Strukturen
“Bis(triphenylphosphin)kupfer-tetrahydroborat” wird bei der Synthese von komplexen Strukturen verwendet. Es wurde durch Ligandenaustausch in Bis(triphenylphosphin)kupfer(I)-tetrahydroborat synthetisiert und mittels Röntgenbeugung, FTIR und NMR-Spektroskopie charakterisiert . Die Verbindung hat eine dimere Struktur und kristallisiert als CH2Cl2-Solvat in zwei polymorphen Formen .
Reduktion von Säurechloriden zu Aldehyden
Es wurde gezeigt, dass diese Verbindung gute isolierte Ausbeuten an aromatischen Aldehyden aus den entsprechenden Säurechloriden liefert . Es zeigt, dass eine sehr große Bandbreite an Aldehyden durch die Reaktion bequem hergestellt werden kann .
Anwendung in der organischen Synthese
Beispiele für die Verwendung von Übergangsmetall-Tetrahydroboraten in der organischen Synthese sind selten. “this compound” wurde jedoch in die Reduktion von 4a,8-ungesättigten Ketonen zu allylischen Alkoholen verwickelt .
Reduktive Aminierungsreaktionen
“this compound” wird als Reduktionsmittel für reduktive Aminierungsreaktionen verwendet .
Untersuchung von Konformationen
Die Verbindung wurde bei der Untersuchung von Konformationen verwendet. Die seltene Twisted Boat-Boat-Konformation des Cu2P4C2-Zyklus im Zentrum der Verbindung ist stabiler als die Boat-Boat-Konformation .
Untersuchung kooperativer katalytischer Effekte
Das Konzept der kooperativen katalytischen Effekte in mehrkernigen Übergangsmetallsystemen führte zur breiten Entwicklung und umfassenden Untersuchung der Chemie von Übergangsmetallkomplexen . Diese Verbindung ist von großem Interesse aufgrund ihrer katalytischen Aktivität, einschließlich der Umwandlung kleiner Moleküle an Metallzentren .
Wirkmechanismus
Target of Action
Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes .
Mode of Action
The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with bis(triphenylphosphine)copper tetrahydroborate . This interaction results in the reduction of the carbonyl group to a methylene group.
Biochemical Pathways
The reduction of carbonyl compounds by bis(triphenylphosphine)copper tetrahydroborate affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes .
Result of Action
The result of the action of bis(triphenylphosphine)copper tetrahydroborate is the conversion of ketones and aldehydes to alkanes . This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.
Action Environment
The action of bis(triphenylphosphine)copper tetrahydroborate can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures . Therefore, it is typically stored under inert gas and below 30°C to maintain its stability .
Eigenschaften
CAS-Nummer |
16903-61-0 |
|---|---|
Molekularformel |
C36H34BCuP2- |
Molekulargewicht |
603.0 g/mol |
IUPAC-Name |
boranuide;copper;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1; |
InChI-Schlüssel |
OIFZQKCJHVNBRA-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Kanonische SMILES |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |
Key on ui other cas no. |
34010-85-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(triphenylphosphine)copper tetrahydroborate in borophene synthesis?
A1: Bis(triphenylphosphine)copper tetrahydroborate serves as the boron source in the chemical vapor deposition (CVD) process to synthesize few-layer β12-borophane on copper foils. [] In this process, the compound decomposes at elevated temperatures in a hydrogen-rich atmosphere, releasing boron atoms that deposit onto the copper substrate and arrange into the desired borophene structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















